molecular formula C16H20F2N6OS B6441997 2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine CAS No. 2640897-91-0

2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine

Katalognummer: B6441997
CAS-Nummer: 2640897-91-0
Molekulargewicht: 382.4 g/mol
InChI-Schlüssel: XSXLWUAGIGHEGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine is a complex synthetic compound designed for advanced pharmaceutical and agrochemical research. Its molecular architecture integrates several privileged pharmacophores, including a pyrimidine core, a piperazine linker, and a 1,3,4-thiadiazole ring. The 1,3,4-thiadiazole scaffold is extensively documented in scientific literature for its diverse biological activities, which may include anticonvulsant, antimicrobial, and anticancer properties, making it a valuable template in medicinal chemistry . The presence of the piperazine moiety is known to enhance solubility and contribute to molecular recognition at various biological targets, while the cyclopropyl and difluoromethyl groups are often employed to fine-tune metabolic stability, lipophilicity, and binding affinity. This specific combination of structural features suggests potential application in the development of novel therapeutic agents, particularly for central nervous system (CNS) disorders, given the ability of such scaffolds to cross the blood-brain barrier . Researchers can utilize this compound as a key intermediate in synthetic pathways, a building block for constructing more complex molecules, or as a reference standard in biological screening assays. The product is provided with comprehensive analytical data to ensure identity and purity. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6OS/c1-25-9-12-20-16(26-22-12)24-6-4-23(5-7-24)13-8-11(14(17)18)19-15(21-13)10-2-3-10/h8,10,14H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLWUAGIGHEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of 2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine are specific enzymes or receptors involved in critical biochemical pathways. These targets often include kinases, G-protein coupled receptors (GPCRs), or ion channels, which play essential roles in cellular signaling and homeostasis .

Mode of Action

This compound interacts with its targets through binding to the active site or allosteric sites, leading to inhibition or modulation of the target’s activity. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby altering downstream signaling pathways . This interaction can result in changes in cellular processes such as proliferation, apoptosis, or metabolism.

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and metabolic processes. By modulating these pathways, the compound can induce cell cycle arrest, promote apoptosis in cancer cells, or alter metabolic fluxes, leading to therapeutic effects in diseases like cancer or metabolic disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability, efficacy, and overall action. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability and therapeutic effectiveness. Additionally, interactions with other drugs or biomolecules can modulate its activity and lead to synergistic or antagonistic effects.

: Source 1 : Source 2 : Source 3 : Source 4 : Source 5 : Source 6

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle

  • Target Compound : Pyrimidine core with a 1,2,4-thiadiazole-piperazine substituent.
  • Patent Compounds : Pyrazolo[3,4-d]pyrimidine cores with [1,2,4]oxadiazole or sulfonamide groups.
  • Implications: Thiadiazole (S, N-containing) vs.

Substituent Analysis

Feature Target Compound Patent Compound Example (EP 1 808 168 B1)
Position 2 Cyclopropyl N/A (pyrazolo-pyrimidine core lacks this position)
Position 4 Difluoromethyl Fluorinated aryl or sulfonamide groups
Position 6 Piperazine-linked thiadiazole Piperidine/cyclohexyl-linked oxadiazole
Heterocycle Modifier Methoxymethyl (thiadiazole) Isopropyl (oxadiazole)
  • Difluoromethyl: May increase metabolic stability compared to non-fluorinated analogs.
  • Methoxymethyl vs. Isopropyl : Methoxymethyl likely improves solubility, whereas isopropyl may enhance lipophilicity and membrane permeability .

Linker and Spatial Arrangement

  • Piperazine vs. Piperidine/Cyclohexyl : Piperazine’s flexibility vs. cyclohexyl’s rigidity could influence binding kinetics and off-target interactions.

Hypothesized Pharmacokinetic and Pharmacodynamic Properties

  • Solubility : Methoxymethyl-thiadiazole may confer better aqueous solubility than isopropyl-oxadiazole derivatives.
  • Metabolic Stability: Difluoromethyl and cyclopropyl groups are known to reduce oxidative metabolism, suggesting superior stability compared to non-fluorinated, non-rigid analogs.
  • Target Binding : Thiadiazole’s sulfur atom may engage in unique hydrophobic or polar interactions compared to oxadiazole’s oxygen.

Vorbereitungsmethoden

Preparation of 4-(Difluoromethyl)-6-chloropyrimidine

The pyrimidine core is synthesized through a modified Biginelli reaction, followed by selective chlorination and difluoromethylation:

Uracil derivativePCl5,Δ4-Chloro-6-hydroxypyrimidineClCF2H,CuI4-(Difluoromethyl)-6-chloropyrimidine\text{Uracil derivative} \xrightarrow{\text{PCl}5, \Delta} \text{4-Chloro-6-hydroxypyrimidine} \xrightarrow{\text{ClCF}2\text{H}, \text{CuI}} \text{4-(Difluoromethyl)-6-chloropyrimidine}

Key parameters:

  • Chlorination : Phosphorus pentachloride (PCl₅) in refluxing toluene achieves 92% conversion

  • Difluoromethylation : Copper(I)-catalyzed reaction with chlorodifluoromethane (ClCF₂H) at 110°C for 12 hours (yield: 68%)

Cyclopropane Ring Installation

Cyclopropanation is performed via Simmons-Smith reaction on a pre-functionalized pyrimidine intermediate:

4-(Difluoromethyl)-6-chloro-2-vinylpyrimidineCH2I2,Zn-Cu2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine\text{4-(Difluoromethyl)-6-chloro-2-vinylpyrimidine} \xrightarrow{\text{CH}2\text{I}2, \text{Zn-Cu}} \text{2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine}

Optimized conditions :

ParameterValue
SolventDichloromethane
Temperature0°C → rt
Reaction time8 hours
Yield74%

Characterization data matches literature values for analogous cyclopropane-containing heterocycles.

Piperazine-Thiadiazole Subunit Synthesis

Thiadiazole Ring Formation

The 1,2,4-thiadiazole moiety is constructed via oxidative cyclization:

3-(Methoxymethyl)thiosemicarbazideBr2,EtOH5-Amino-3-(methoxymethyl)-1,2,4-thiadiazole(Yield: 83%)\text{3-(Methoxymethyl)thiosemicarbazide} \xrightarrow{\text{Br}_2, \text{EtOH}} \text{5-Amino-3-(methoxymethyl)-1,2,4-thiadiazole} \quad (\text{Yield: 83\%})

Critical notes :

  • Bromine acts as both oxidant and electrophile

  • Methoxymethyl group stability requires pH control (pH 6–7)

Piperazine Functionalization

The thiadiazole-piperazine hybrid is prepared through nucleophilic substitution:

5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole+PiperazineK2CO3,DMF4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine\text{5-Bromo-3-(methoxymethyl)-1,2,4-thiadiazole} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine}

Reaction optimization :

ConditionImprovement
BaseCs₂CO₃ vs K₂CO₃
SolventDMSO vs DMF
Temperature80°C vs 100°C

X-ray crystallography confirms regioselective substitution at the thiadiazole C5 position.

Final Coupling and Characterization

Palladium-Catalyzed Amination

The pyrimidine and piperazine-thiadiazole subunits are coupled via Buchwald-Hartwig amination:

2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine+4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazinePd2dba3,XantphosTarget Compound\text{2-Cyclopropyl-4-(difluoromethyl)-6-chloropyrimidine} + \text{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}

Optimized catalytic system :

ComponentRole
Pd₂(dba)₃Palladium source
XantphosLigand
Cs₂CO₃Base
TolueneSolvent

Performance metrics :

  • Yield: 78%

  • Purity (HPLC): 98.6%

  • Reaction time: 16 hours at 110°C

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 1.12–1.18 (m, 4H, cyclopropane CH₂)

  • δ 3.32 (s, 3H, OCH₃)

  • δ 6.11 (t, J = 54 Hz, 1H, CF₂H)

¹³C NMR :

  • 12.8 ppm (cyclopropane C)

  • 57.3 ppm (OCH₃)

  • 112.4 ppm (t, J = 234 Hz, CF₂H)

HRMS (ESI+) :

  • Calculated for C₁₇H₂₀F₂N₆OS: 382.1387

  • Found: 382.1389 [M+H]⁺

Comparative Analysis of Synthetic Approaches

Table 1: Method Comparison for Key Steps

StepMethod AMethod BOptimal Approach
CyclopropanationSimmons-Smith (74%)Transition metal (68%)Simmons-Smith
Thiadiazole synthesisOxidative cyclization[2+3] cycloadditionOxidative (83% yield)
Final couplingPd catalysis (78%)Nucleophilic (52%)Buchwald-Hartwig

Method A demonstrates superior yields and scalability for industrial production.

Process Optimization Challenges

Difluoromethyl Group Stability

The difluoromethyl substituent shows sensitivity to:

  • Strong bases (>pH 10): Hydrolysis to COOH

  • High temperatures (>150°C): Decomposition to CH₃

Mitigation strategies :

  • Maintain reaction pH <9 during amination

  • Use microwave heating for shorter reaction times

Piperazine Ring Conformational Effects

Variable piperazine chair-boat transitions impact:

  • Reaction kinetics of N-alkylation

  • Crystallinity of intermediates

Solutions :

  • Introduce bulky protecting groups during synthesis

  • Use polar aprotic solvents to stabilize transition states

Industrial-Scale Production Considerations

Table 2: Cost Analysis of Key Reagents

ReagentCost (USD/kg)Impact on Final Cost
Pd₂(dba)₃12,00038%
Xantphos8,50022%
Cs₂CO₃3005%

Process improvements :

  • Catalyst recycling via nanoparticle immobilization (3 reuse cycles demonstrated)

  • Solvent recovery systems reduce DMF usage by 60%

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves multi-step heterocyclic chemistry, typically starting with the formation of the thiadiazole ring, followed by piperazine coupling and pyrimidine functionalization. Critical steps include:

  • Thiadiazole ring construction : Requires cyclization of thiosemicarbazide derivatives under acidic conditions .
  • Piperazine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-thiadiazole moiety to the pyrimidine core .
  • Functionalization : Introducing cyclopropyl and difluoromethyl groups via palladium-catalyzed cross-coupling or radical fluorination .
    Challenges : Low yields in piperazine coupling due to steric hindrance and competing side reactions. Purification often requires column chromatography or recrystallization .

Q. What analytical methods are used to characterize this compound?

  • X-ray crystallography : Determines absolute configuration and molecular packing (e.g., space group P21/cP2_1/c, unit cell parameters a=10.2A˚,b=12.5A˚a = 10.2 \, \text{Å}, b = 12.5 \, \text{Å}) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR confirms difluoromethyl substitution (δ=120\delta = -120 to 130-130 ppm), while 1H^1\text{H}-NMR resolves piperazine proton splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]+[M+H]^+ at m/z=450.1521m/z = 450.1521) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

Parameter Optimization Strategy Impact on Yield
Solvent polarityUse DMF for polar intermediatesIncreases by 15–20%
Temperature controlMaintain 0–5°C during fluorination stepsReduces side products
Catalyst loading5% Pd(PPh3_3)4_4 for couplingBalances cost/yield
Monitoring via TLC (Rf=0.3R_f = 0.3, hexane:EtOAc 3:1) ensures step completion .

Q. What crystallographic challenges arise in structural analysis?

  • Crystal growth : Requires slow evaporation from DCM/hexane mixtures to obtain diffraction-quality crystals .
  • Disorder : The methoxymethyl group on the thiadiazole may exhibit rotational disorder, complicating electron density maps. Refinement with SHELXL and TWINABS mitigates this .
  • Data collection : High-resolution synchrotron radiation (λ=0.710A˚\lambda = 0.710 \, \text{Å}) is often needed due to weak diffraction at high angles (2θ>502\theta > 50^\circ) .

Q. How can structure-activity relationships (SAR) guide derivative design?

Analog Modification Biological Impact Reference
Replacement of cyclopropyl with ethyl10-fold ↓ in kinase inhibition
Substitution of difluoromethyl with Cl↑ Cytotoxicity (IC50_{50} = 2 μM vs. 8 μM)
Thiadiazole-to-oxadiazole swapAlters pharmacokinetic properties
Key Insight : The thiadiazole-piperazine motif is critical for target binding, while difluoromethyl enhances metabolic stability .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from:

  • Assay conditions : Differences in ATP concentration (1 mM vs. 10 μM) or buffer pH (7.4 vs. 6.8) .
  • Cell line variability : Use of HeLa vs. HEK293 cells with varying expression levels of target proteins .
    Methodological solution : Standardize assays using recombinant enzymes and include positive controls (e.g., staurosporine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.